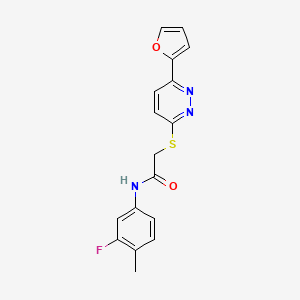
5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)c1cccc2C(=O)CCCc12 . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C11H10O3 and it has a molecular weight of 190.20 .Wissenschaftliche Forschungsanwendungen
Electropolymerization in Conducting Polymers
A study by Sotzing et al. (1996) explored the use of derivatized bis(pyrrol-2-yl) arylenes, including similar compounds to 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid, in the synthesis of conducting polymers. These compounds were found to oxidize at low potentials, forming stable electrically conducting forms (Sotzing et al., 1996).
Redox-Annulations in Organic Synthesis
Kang et al. (2015) discussed the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated aldehydes and ketones. This research highlights the chemical reactivity of pyrrolidine compounds in forming ring-fused pyrrolines, which can be further processed into other compounds (Kang et al., 2015).
Synthesis of Pyrrolopyridine Derivatives
Lichitsky et al. (2010) reported the synthesis of 5-oxo-tetrahydropyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process involving 3-aminopyrroles. This study provides insights into the synthesis pathways for structurally similar compounds to the one of interest (Lichitsky et al., 2010).
Spectroscopic and Quantum Mechanical Study
Devi et al. (2020) investigated the spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques. This study is relevant for understanding the physical and chemical characteristics of similar pyrrolidine derivatives (Devi et al., 2020).
Fluorescence in Carbon Dots
Shi et al. (2016) demonstrated that organic fluorophores related to pyrrolidine derivatives are key components in the fluorescence of carbon dots. This research suggests potential applications in materials science and nanotechnology (Shi et al., 2016).
Synthesis of Bicyclic Systems
Kharchenko et al. (2008) described the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. This research contributes to the understanding of complex bicyclic system synthesis (Kharchenko et al., 2008).
Anticancer and Antioxidant Activity
Hamdy et al. (2013) explored the synthesis of tetrahydronaphthalene derivatives containing pyridine and other moieties for their potential antioxidant and tumor inhibitory activities. This study suggests possible biomedical applications of similar compounds (Hamdy et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11H,1-2,4,6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQIBDQYZAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N3CC(CC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
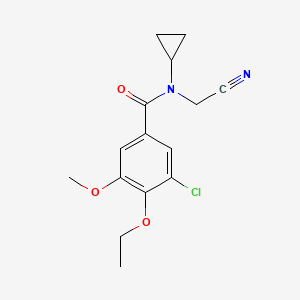
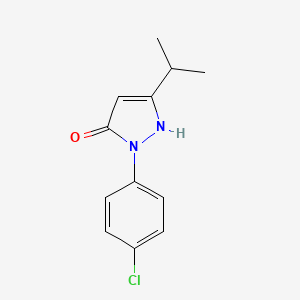
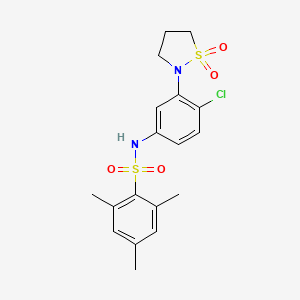
![2-(4-chlorophenyl)-8-(2,4-dimethylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
![5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2740250.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2740252.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2740253.png)

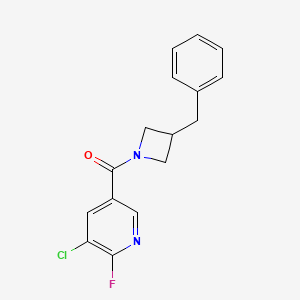
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-{2-[(2,2-dimethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B2740262.png)
